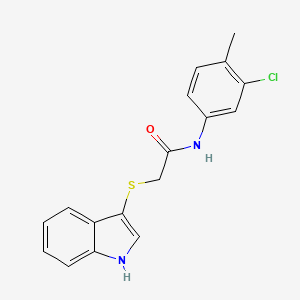

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-11-6-7-12(8-14(11)18)20-17(21)10-22-16-9-19-15-5-3-2-4-13(15)16/h2-9,19H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYDWXDPUXERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and indole-3-thiol.

Acylation Reaction: The 3-chloro-4-methylaniline undergoes acylation with chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide.

Substitution Reaction: The indole-3-thiol is then reacted with N-(3-chloro-4-methylphenyl)-2-chloroacetamide under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The compound can be reduced to modify the acetamide group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce various substituted acetamides.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it possesses moderate to significant effects against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

Research indicates that N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide may also have anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This makes it a subject of interest for developing new cancer therapies, particularly for tumors resistant to conventional treatments .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sabahat et al. synthesized a series of related compounds, including N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, and evaluated their antimicrobial activities. The results indicated that the compound showed effective inhibition against Klebsiella pneumoniae and Enterobacter aerogenes, suggesting its potential use in treating infections caused by these pathogens .

Case Study 2: Anticancer Activity

In another study focused on the anticancer effects of indole derivatives, researchers found that N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the compound's ability to downregulate survival pathways in cancer cells, indicating its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide ()

- Structural Differences :

- The phenyl ring substituent: 4-chlorophenyl vs. 3-chloro-4-methylphenyl in the target compound.

- Absence of the sulfanyl bridge in the analog; indole is directly attached to the acetamide.

- The sulfanyl group in the target compound introduces a thioether linkage, which can influence redox properties and hydrogen-bonding capacity compared to the direct C–C bond in the analog.

2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

- Structural Differences :

- Incorporation of a 1,3,4-oxadiazole ring linked to the indole via a methylene group.

- Sulfanyl group bridges the oxadiazole and acetamide, unlike the direct indole–sulfanyl linkage in the target compound.

- Implications :

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ()

- Structural Differences: Dichlorophenyl substituent vs. mono-chloro and methyl groups in the target compound. Pyrazolone ring replaces the indole-sulfanyl system.

- Dichloro substitution may increase electronegativity, altering electronic distribution compared to the target’s chloro-methyl combination.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives ()

- Structural Differences :

- Benzothiazole core vs. indole in the target compound.

- Trifluoromethyl group enhances electron-withdrawing effects and lipophilicity.

- Implications :

Key Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 3-chloro-4-methylphenylamine with a 2-(indol-3-ylsulfanyl)acetic acid derivative, analogous to methods in and .

- Crystallographic Behavior : Similar to ’s dichlorophenyl analog, the target compound’s chloro and methyl groups may induce conformational flexibility, affecting packing in solid-state structures .

- Bioactivity Potential: The indole-sulfanyl motif is structurally distinct from oxadiazole or benzothiazole systems but may share pharmacological targets due to sulfur’s role in redox modulation .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound belongs to a class of substituted acetamides featuring an indole moiety. The general structure can be represented as follows:

The synthesis typically involves multi-step processes, including the reaction of 3-chloro-4-methylphenyl amines with indole derivatives and thioketones. The yields for these reactions are generally high, often exceeding 68% .

Antimicrobial Properties

Research indicates that N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide exhibits moderate antimicrobial activity against various bacterial strains. In a study assessing the efficacy of several acetamide derivatives, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .

Case Study: Apoptotic Effects in Cancer Cell Lines

In a recent study, N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, including:

- Increased expression of pro-apoptotic proteins (BAX)

- Decreased expression of anti-apoptotic proteins (BCL-2)

These findings suggest its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. The presence of the indole ring and the chloro-methyl phenyl group significantly influences its antimicrobial and anticancer activities. Studies have shown that modifications to these groups can enhance or diminish biological potency, emphasizing the importance of SAR in drug design .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Indole moiety | Essential for activity |

| Chloro substitution | Enhances antimicrobial potency |

| Methyl group on phenyl ring | Contributes to lipophilicity |

Q & A

Q. What are the recommended synthesis and purification protocols for N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide?

The synthesis involves multi-step organic reactions, including:

- Nucleophilic substitution to form the sulfanyl bridge between the indole and acetamide moieties.

- Amide coupling under controlled conditions (e.g., DCC/DMAP or EDC/HOBt) to link the chloromethylphenyl group.

Key purification steps: - Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Recrystallization using ethanol or methanol to enhance purity.

Analytical validation requires HPLC (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assigns proton environments (e.g., indole NH at δ 10.2–11.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₁₄ClN₂OS₂, exact mass 385.02 Da) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~1550 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Degrades above 150°C; store at 2–8°C in inert atmospheres.

- Photostability : Susceptible to UV-induced decomposition; use amber vials for long-term storage.

- Solubility : Limited aqueous solubility (~0.1 mg/mL); dissolve in DMSO or DMF for biological assays .

Advanced Research Questions

Q. What mechanistic hypotheses exist for its biological activity, and how can they be tested experimentally?

Proposed Mechanisms :

- Enzyme Inhibition : The indole-sulfanyl moiety may interact with ATP-binding pockets (e.g., kinases) via π-π stacking and hydrogen bonding.

- Receptor Modulation : The chloro-methylphenyl group could target aryl hydrocarbon receptors (AhR) or G-protein-coupled receptors.

Experimental Validation : - Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., EGFR kinase).

- Cellular Assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm target dependency .

Q. How should researchers resolve contradictions in reported bioactivity data?

Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in cancer cell lines):

- Variable Factors : Cell passage number, assay duration, or solvent effects (DMSO concentration >0.1% may inhibit proliferation).

- Mitigation Strategies :

- Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).

- Use orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm activity .

Q. What computational tools can predict its pharmacokinetic and toxicological profiles?

- ADMET Prediction :

- SwissADME : Estimates logP (2.8), bioavailability score (0.55), and CYP450 interactions.

- ProTox-II : Predicts hepatotoxicity (Probability: 72%) and mutagenicity (Negative).

- Molecular Dynamics (MD) Simulations : Models binding stability to targets (e.g., 50 ns simulations in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.